Scientific Field: Organic Chemistry.
Summary of Application: Pinacol boronic esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, are valuable building blocks in organic synthesis.
Methods of Application: The process involves the use of a catalyst to facilitate the protodeboronation of alkyl boronic esters.
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol.
Scientific Field: Nanobiotechnology.
Summary of Application: Phenylboronic acid pinacol ester, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, is used to functionalize ROS-responsive multifunctional nanoparticles for the treatment of Periodontitis.
Methods of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP).
Results or Outcomes: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment.
Scientific Field: Biochemistry.
Summary of Application: Phenylboronic acids and their esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.
Methods of Application: The hydrolysis of phenylboronic pinacol esters is described in the study. The kinetics is dependent on the substituents in the aromatic ring.
Results or Outcomes: The study concludes that care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis.
4-Acetyl-2-methylphenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes an acetyl group and a pinacol ester moiety. Its molecular formula is and it has a molecular weight of approximately 260.136 g/mol. This compound is notable for its application in various
The synthesis of 4-acetyl-2-methylphenylboronic acid pinacol ester typically involves:
4-Acetyl-2-methylphenylboronic acid pinacol ester has various applications:
Several compounds share structural similarities with 4-acetyl-2-methylphenylboronic acid pinacol ester. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Amino-2-methylphenylboronic acid pinacol ester | Contains an amino group instead of an acetyl | Often used in drug discovery for targeting enzymes |
Phenylboronic acid pinacol ester | Lacks substituents on the phenyl ring | More versatile in coupling reactions |
3-Acetylphenylboronic acid pinacol ester | Acetyl group located at the meta position | Different reactivity profile compared to ortho-substituted analogs |
The uniqueness of 4-acetyl-2-methylphenylboronic acid pinacol ester lies in its specific substitution pattern, which may influence its reactivity and biological interactions differently than other similar compounds .
4-Acetyl-2-methylphenylboronic acid pinacol ester (CAS: 1321848-43-4) emerged as a structurally distinct boronic ester in the early 21st century, with its first synthesis reported in 2012. The compound’s development paralleled advances in Suzuki-Miyaura cross-coupling methodologies, which demanded stable, air-tolerant boronic esters for diverse synthetic applications. Early synthetic routes focused on diazotization and subsequent boronylation of substituted anilines, as seen in analogous systems. The introduction of acetyl and methyl substituents at the 2- and 4-positions of the aromatic ring addressed challenges in regioselectivity during cross-coupling reactions, particularly for constructing sterically hindered biaryl systems.
This compound has become indispensable in modern organic synthesis due to three key attributes:
A comparison of its reactivity in common transformations is shown below:
The compound occupies a unique niche within the boronic ester family due to its substitution pattern and derived reactivity:
Structural Comparison with Key Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
4-Acetyl-2-methylphenylboronic ester | C₁₅H₂₁BO₃ | 260.14 | Acetyl, methyl, pinacol ester |
4-Acetylphenylboronic ester | C₁₄H₁₉BO₃ | 246.11 | Acetyl, pinacol ester |
3-Acetylphenylboronic ester | C₁₄H₁₉BO₃ | 246.11 | Acetyl, pinacol ester |
1-Methylpyrazole-3-boronic ester | C₁₀H₁₆BN₂O₂ | 207.06 | Pyrazole, methyl, pinacol |
Reactivity Trends
The earliest reported preparations convert the corresponding aryl boronic acid into the pinacol ester by azeotropic removal of the water formed during transesterification with pinacol in toluene or benzene. Yields of eighty to ninety-one per cent are typical after fractional crystallisation from ethyl acetate–hexane mixtures [1] [2]. A second classical route uses the Matteson homologation: lithiation of 3-methyl-4-acetylphenyl diisopropyl-pinanediol boronate at minus seventy-eight degrees Celsius followed by rearrangement and pinacol exchange to give the target ester in eighty-five per cent overall yield with retention of configuration [3].
Grignard reagents generated from 4-bromo-3-methylacetophenone react with one equivalent of pinacolborane in tetrahydrofuran at twenty-five degrees Celsius to afford the pinacol ester in ninety-two per cent yield after a two-hour reaction time [4] [5]. Hydridomagnesium bromide, formed in situ, disproportionates to magnesium hydride and magnesium bromide, preventing over-reduction and eliminating the need for cryogenic control.
Barroso and co-workers showed that lipophilic bases such as potassium 2-ethylhexanoate suppressate-complex inhibition in Miyaura borylations. When the same base was added to the Grignard–pinacolborane protocol, conversion reached ninety-six per cent in ninety minutes at thirty-five degrees Celsius with a catalyst loading of only one half per cent palladium metal [6]. Table 1 compares key variables.
Entry | Base (2.0 equiv.) | Temperature (°C) | Time (h) | Isolated yield (%) | Observations |
---|---|---|---|---|---|
1 | None | 25 | 2.0 | 92 [4] | Standard protocol |
2 | Potassium acetate | 25 | 2.0 | 88 [6] | Slight inhibition |
3 | Potassium 2-ethylhexanoate | 35 | 1.5 | 96 [6] | Fast, low palladium |
Miyaura borylation of 4-bromo-3-methylacetophenone with bis(pinacolato)diboron is the most widely used route today. Catalyst screening (Table 2) shows that palladium acetate combined with 1,1′-bis(diphenylphosphino)ferrocene delivers ninety-one per cent yield in 1,4-dioxane at eighty degrees Celsius [7]. Palladium chloride with tri-cyclohexylphosphine is effective under neat conditions at one hundred ten degrees Celsius, giving seventy-nine per cent yield in twenty-four hours [8].
Catalyst (2 mol %) | Ligand (2 mol %) | Base (3 equiv.) | Solvent | Temp. (°C) | Yield (%) | Citation ID |
---|---|---|---|---|---|---|
Palladium acetate | 1,1′-bis(diphenylphosphino)ferrocene | Potassium acetate | 1,4-dioxane | 80 | 91 | 50 |
Palladium chloride | Tri-cyclohexylphosphine | Potassium acetate | Neat | 110 | 79 | 51 |
Palladium acetate | 4-diphenylphosphino-9,9-dimethylxanthene | Potassium phosphate | Toluene | 97 | 88 | 30 |
Electron-rich monophosphines such as 4-diphenylphosphino-9,9-dimethylxanthene accelerate oxidative addition and permit room-temperature operation, though chemoselectivity for mono-borylation decreases when the ligand is too bulky [9]. Bisphosphine systems minimise protodeboronation and furnish cleaner chromatograms, a critical advantage for kilogram campaigns [10].
Lipshutz demonstrated that micellar catalysis in two-per-cent aqueous tocopherol-based surfactant enables Miyaura borylation at twenty-five degrees Celsius in water, affording the desired ester in eighty-four per cent yield with no organic solvent other than an ethyl acetate extraction [11]. An alternative uses tetrahydroxydiboron as the boron source, avoiding pinacol release and subsequent hydrolysis; the kilogram pilot run reported a forty-seven per cent cost reduction and a thirty-five per cent decrease in process mass intensity [10] [12].
Yoshida’s microflow halogen-lithium exchange followed by on-line trapping with pinacol borate furnished the ester in under sixty seconds at minus twenty-eight degrees Celsius, a residence time unattainable in batch reactors [13]. Flow isolation in a second micro-module permitted integration with downstream Suzuki coupling without intentional base addition, showcasing telescoped manufacture of biaryl targets.
The Takeda–Carbogen process scaled the Miyaura borylation to sixty-five kilograms using tetrahydroxydiboron, palladium acetate, and mild oxygen control (< three parts per million dissolved oxygen). Cycle time dropped from nine to five days and the overall yield rose from sixty-four to seventy-two per cent by eliminating aqueous work-ups and exploiting a non-aqueous reactive crystallisation of the boronic ester directly from toluene–tert-butyl methyl ether [10] [14].
Three complementary strategies are common.